molecular formula C3H3NO4S B14659757 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide CAS No. 51299-07-1

1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide

Cat. No.: B14659757
CAS No.: 51299-07-1
M. Wt: 149.13 g/mol
InChI Key: JOMHJSHXRKOBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures efficient production and quality control .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an electrophilic agent, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide include other heterocyclic compounds containing oxygen, sulfur, and nitrogen atoms. Examples include:

Uniqueness

This compound is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

51299-07-1

Molecular Formula

C3H3NO4S

Molecular Weight

149.13 g/mol

IUPAC Name

2,2-dioxooxathiazin-4-one

InChI

InChI=1S/C3H3NO4S/c5-3-1-2-8-9(6,7)4-3/h1-2H,(H,4,5)

InChI Key

JOMHJSHXRKOBLD-UHFFFAOYSA-N

Canonical SMILES

C1=COS(=O)(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.